METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
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Overview
Description
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C14H12N2O3S2 and a molecular weight of 320.4 g/mol
Preparation Methods
The synthesis of METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves several steps. One common synthetic route includes the reaction of 2-aminobenzoic acid with thienylcarbonyl chloride to form an intermediate product. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl or carbothioyl groups are replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester bond and the formation of carboxylic acids and alcohols.
Scientific Research Applications
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
Methyl 2-({[(2-furylcarbonyl)amino]carbothioyl}amino)benzoate: This compound has a furyl group instead of a thienyl group, which may result in different chemical and biological properties.
Methyl 2-({[(2-pyridylcarbonyl)amino]carbothioyl}amino)benzoate: The presence of a pyridyl group can influence the compound’s reactivity and interactions with biological targets.
Methyl 2-({[(2-phenylcarbonyl)amino]carbothioyl}amino)benzoate: The phenyl group in this compound can affect its solubility and stability compared to the thienyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C14H12N2O3S2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-(thiophene-2-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13(18)9-5-2-3-6-10(9)15-14(20)16-12(17)11-7-4-8-21-11/h2-8H,1H3,(H2,15,16,17,20) |
InChI Key |
OGTRRGBNCYYQRX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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